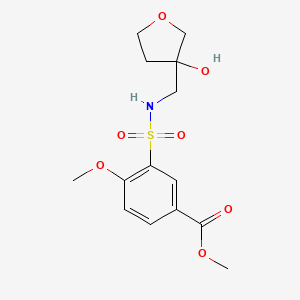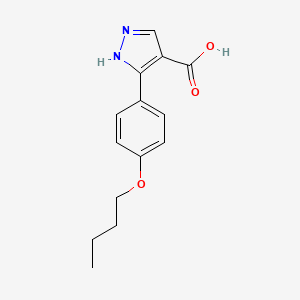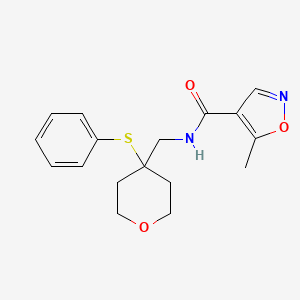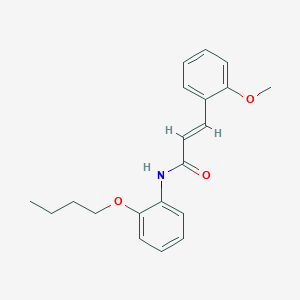
methyl 3-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The presence of the tetrahydrofuran group could potentially impart interesting reactivity or biological activity to the molecule .
Molecular Structure Analysis
The molecule contains a tetrahydrofuran ring, a sulfonamide group, and a methoxybenzoate group . These groups could potentially engage in a variety of interactions in a biological context.Chemical Reactions Analysis
Tetrahydrofurans can participate in a variety of reactions, including oxidations and ring-opening reactions . Sulfonamides are generally stable but can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any chiral centers .Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
The research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including compounds with methoxybenzoate moieties, has shown promising applications in photodynamic therapy for cancer treatment. The synthesized compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy. These features indicate the potential of such compounds as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzymatic Substrate Interactions
Studies on 4-methoxybenzoate monooxygenase systems from Pseudomonas putida have explored the interactions of substrates with enzyme systems, focusing on demethylation and hydroxylation reactions. These enzyme systems, which involve an iron-containing flavoprotein and an iron-sulphur protein, show specificity for para-substituted benzoic acid derivatives, indicating the importance of methoxybenzoate compounds in microbial metabolic processes (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Chemical Synthesis and Reactivity
In the field of organic chemistry, compounds with methoxybenzoate groups have been used as key intermediates in synthesizing complex molecules. For example, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline from methyl 2-azido-5-bromobenzoate and its subsequent reactions highlight the role of methoxybenzoate derivatives in facilitating novel organic transformations. Such research underscores the versatility and reactivity of methoxybenzoate compounds in synthetic organic chemistry (Pokhodylo & Obushak, 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(3-hydroxyoxolan-3-yl)methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7S/c1-20-11-4-3-10(13(16)21-2)7-12(11)23(18,19)15-8-14(17)5-6-22-9-14/h3-4,7,15,17H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBAWMNMRGAECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)-4-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2603110.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2603113.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603114.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2603115.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2603116.png)
![5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2603118.png)

![Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2603120.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2603125.png)



![[2-(5-Methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2603131.png)